molecular formula C19H13FN4O2 B2565345 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile CAS No. 1172297-16-3

4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile

Cat. No.: B2565345
CAS No.: 1172297-16-3
M. Wt: 348.337
InChI Key: AGSQJIBLFUWXKZ-UHFFFAOYSA-N
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Description

4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile is a complex organic compound that features a combination of fluorophenyl, pyrrolidinone, oxadiazole, and benzonitrile moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group. The oxadiazole ring is then formed through cyclization reactions, and finally, the benzonitrile group is attached.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole
  • 4-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. The presence of the oxadiazole ring, in particular, enhances its potential for hydrogen bonding and interaction with biological targets, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Core : The oxadiazole moiety is synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under acidic conditions.
  • Pyrrolidine Integration : The incorporation of the 5-oxopyrrolidine structure is achieved via cyclization reactions involving appropriate precursors.
  • Final Coupling : The benzonitrile group is attached through nucleophilic substitution reactions.

These synthetic routes are crucial for obtaining high yields and purities necessary for biological evaluations .

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activities against various human cancer cell lines. In studies, compounds similar to this compound were tested against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) using the MTT assay method. Results showed promising cytotoxic effects, suggesting that this compound may inhibit cancer cell proliferation effectively .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, compounds containing the oxadiazole structure have demonstrated anti-inflammatory and analgesic effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, which play a critical role in inflammatory responses .

The mechanism of action for this compound likely involves:

  • Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammatory pathways.
  • Binding Affinity : The presence of the fluorophenyl group enhances binding affinity to certain proteins, which could modulate their activity and lead to therapeutic effects .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively dock into active sites of target proteins, providing insights into its potential interactions at the molecular level .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Oxadiazole derivativesAnticancerSignificant cytotoxicity against MCF-7 and A549 cell lines
Pyrrolidine-linked oxadiazolesAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro
1,2,4-Oxadiazole derivativesAntimicrobialEffective against various bacterial strains

These findings underscore the versatility of oxadiazole-containing compounds in therapeutic applications.

Properties

IUPAC Name

4-[3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c20-15-5-7-16(8-6-15)24-11-14(9-17(24)25)18-22-19(26-23-18)13-3-1-12(10-21)2-4-13/h1-8,14H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSQJIBLFUWXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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